molecular formula C20H20ClN3O2S B4097828 N-({5-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]-2-chlorophenyl}carbamothioyl)acetamide

N-({5-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]-2-chlorophenyl}carbamothioyl)acetamide

Cat. No.: B4097828
M. Wt: 401.9 g/mol
InChI Key: KZYFUCVJTCDGNA-UHFFFAOYSA-N
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Description

N-({5-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]-2-chlorophenyl}carbamothioyl)acetamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. This particular compound features a benzoxazole ring substituted with a butan-2-yl group, a chlorophenyl group, and a carbamothioylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({5-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]-2-chlorophenyl}carbamothioyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the condensation of o-aminophenol with a carboxylic acid derivative, such as butan-2-yl carboxylic acid, under acidic conditions.

    Chlorination: The resulting benzoxazole derivative is then chlorinated using a chlorinating agent like thionyl chloride to introduce the chlorine atom at the desired position.

    Carbamothioylation: The chlorinated benzoxazole is reacted with a thiourea derivative to introduce the carbamothioyl group.

    Acetylation: Finally, the compound is acetylated using acetic anhydride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-({5-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]-2-chlorophenyl}carbamothioyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, ether, and dry conditions.

    Substitution: Amines, thiols, solvents like ethanol or dimethyl sulfoxide, and mild heating.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-({5-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]-2-chlorophenyl}carbamothioyl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and molecular targets.

    Material Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and derivatives for various research purposes.

Mechanism of Action

The mechanism of action of N-({5-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]-2-chlorophenyl}carbamothioyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

    Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

N-({5-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]-2-chlorophenyl}carbamothioyl)acetamide can be compared with other benzoxazole derivatives, such as:

    N-(5-chloro-2-hydroxyphenyl)acetamide: Similar structure but lacks the benzoxazole ring.

    N-(2-chlorophenyl)benzoxazole-5-carboxamide: Contains a carboxamide group instead of a carbamothioyl group.

    N-(5-butyl-2-chlorophenyl)benzoxazole-5-carboxamide: Similar structure but with a butyl group instead of a butan-2-yl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[[5-(5-butan-2-yl-1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2S/c1-4-11(2)13-6-8-18-17(9-13)23-19(26-18)14-5-7-15(21)16(10-14)24-20(27)22-12(3)25/h5-11H,4H2,1-3H3,(H2,22,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYFUCVJTCDGNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=S)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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